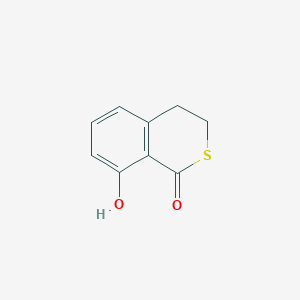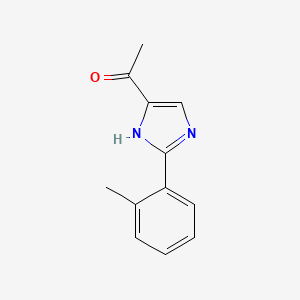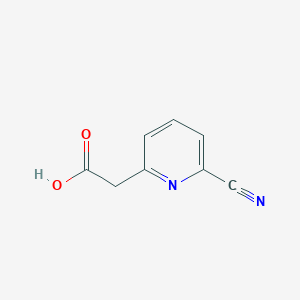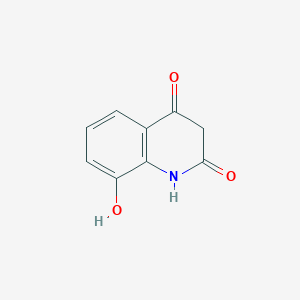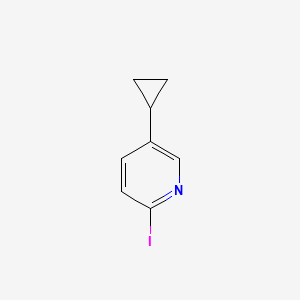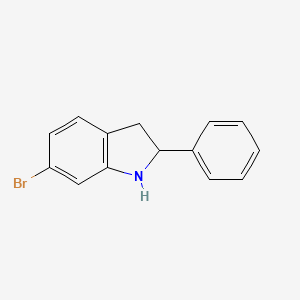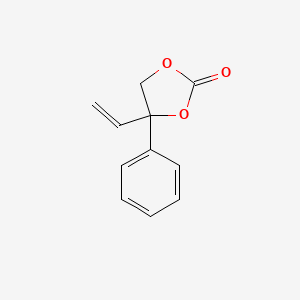
4-Phenyl-4-vinyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenyl-4-vinyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of acrolein with sulfur ylide and carbon dioxide. This method utilizes a ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-4-vinyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced forms of the compound.
Substitution: The phenyl and vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-Phenyl-4-vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The phenyl and vinyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical behavior and properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: This compound is similar in structure but lacks the phenyl group.
4-Phenyl-1,3-dioxolan-2-one: This compound is similar but does not have the vinyl group.
Uniqueness
4-Phenyl-4-vinyl-1,3-dioxolan-2-one is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-ethenyl-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clave InChI |
SIAFVTNLYHWYRG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(COC(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


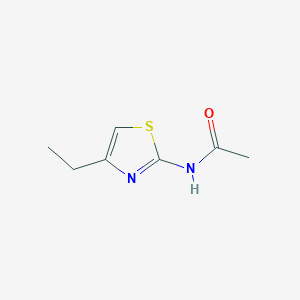
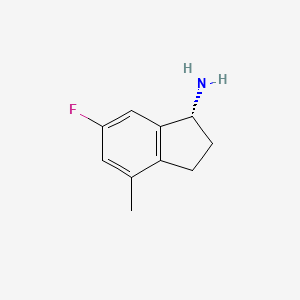
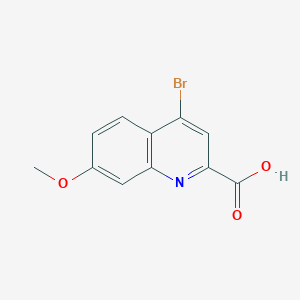

![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
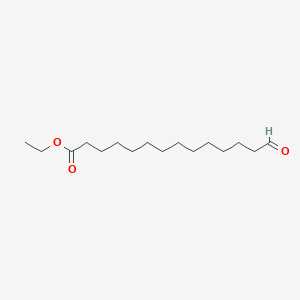
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
